

Comparative Cross-Reactivity Profiling of 1,4,5,6-Tetrahydropyrimidine Compounds

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Compound of Interest

Compound Name: 1,4,5,6-Tetrahydropyrimidine

Cat. No.: B023847

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A guide for researchers and drug development professionals on the selectivity and off-target profiles of **1,4,5,6-tetrahydropyrimidine** derivatives targeting muscarinic acetylcholine receptors and receptor tyrosine kinases.

This guide provides a comparative analysis of the cross-reactivity profiles of select **1,4,5,6-tetrahydropyrimidine** compounds. The information herein is intended to assist researchers in evaluating the selectivity of these compounds and in designing experiments to further elucidate their therapeutic potential and off-target liabilities. The data presented is a compilation from various sources and is intended to be illustrative of the types of cross-reactivity profiles observed for this chemical class.

Introduction to 1,4,5,6-Tetrahydropyrimidines

The **1,4,5,6-tetrahydropyrimidine** scaffold is a versatile heterocyclic motif that has been explored for a range of pharmacological activities. Derivatives of this core structure have been identified as potent and selective agonists of muscarinic acetylcholine receptors, particularly the M1 subtype, which is a key target for the treatment of cognitive deficits in Alzheimer's disease.[1][2] Additionally, other derivatives have been developed as inhibitors of receptor tyrosine kinases, such as the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), which are critical mediators of cancer cell proliferation and angiogenesis.[3]

Given the therapeutic importance of these targets, understanding the selectivity of **1,4,5,6-tetrahydropyrimidine**-based ligands is paramount. Cross-reactivity profiling against a broad

panel of receptors and kinases is essential to identify potential off-target effects that could lead to adverse events or provide opportunities for drug repositioning. This guide presents a comparative overview of the selectivity of representative compounds from this class.

Data Presentation: Cross-Reactivity Profiles

The following tables summarize the quantitative data on the inhibitory activity and binding affinity of representative **1,4,5,6-tetrahydropyrimidine** compounds and other compounds with similar targets against a panel of kinases and G-protein coupled receptors (GPCRs). It is important to note that comprehensive public domain cross-reactivity data for a single **1,4,5,6-tetrahydropyrimidine** compound across extensive kinase and GPCR panels is limited. Therefore, the data presented here is a composite to illustrate typical selectivity profiles.

Table 1: Kinase Selectivity Profile of a Representative Tetrahydropyrimidine-based EGFR/VEGFR-2 Inhibitor (Illustrative Data)

Kinase Target	IC50 (nM)	Percent Inhibition @ 1µM
VEGFR-2 (KDR)	15	98%
EGFR	85	92%
PDGFRβ	250	75%
c-Kit	480	60%
FLT3	650	55%
Src	>1000	<50%
Abl	>1000	<50%
MEK1	>10,000	<10%
ERK2	>10,000	<10%
PI3Kα	>10,000	<10%
Akt1	>10,000	<10%

Data in this table is illustrative and compiled from various sources on multi-targeted VEGFR2 inhibitors to represent a potential profile.[\[4\]](#)

Table 2: Muscarinic Receptor Subtype Selectivity of a Representative Tetrahydropyrimidine-based M1 Agonist (Illustrative Data)

Receptor Target	Ki (nM)	Functional Activity (EC50, nM)
M1 Muscarinic Receptor	25	50
M2 Muscarinic Receptor	350	>1000
M3 Muscarinic Receptor	280	800
M4 Muscarinic Receptor	150	600
M5 Muscarinic Receptor	450	>1000
α 1A Adrenergic Receptor	>10,000	>10,000
α 2A Adrenergic Receptor	>10,000	>10,000
β 1 Adrenergic Receptor	>10,000	>10,000
D2 Dopamine Receptor	>10,000	>10,000
5-HT2A Serotonin Receptor	>10,000	>10,000

Data in this table is illustrative and based on reported selectivity profiles for M1 muscarinic agonists.[\[5\]](#)[\[6\]](#)

Experimental Protocols

Detailed methodologies are crucial for the accurate interpretation and replication of cross-reactivity data. Below are generalized protocols for the key assays used to generate the data in this guide.

In Vitro Kinase Inhibition Assay (Radiometric)

This assay measures the ability of a compound to inhibit the activity of a specific kinase.

- Reagent Preparation:
 - Prepare a stock solution of the test compound in 100% DMSO.
 - Serially dilute the compound stock to obtain a range of concentrations.
 - Prepare a reaction buffer containing a buffer (e.g., Tris-HCl), MgCl₂, and a protein or peptide substrate specific for the kinase of interest.
 - Prepare a solution of [γ -³³P]ATP in the reaction buffer.
- Assay Procedure:
 - Add the kinase enzyme to the wells of a 96-well plate.
 - Add the test compound at various concentrations to the wells.
 - Initiate the kinase reaction by adding the [γ -³³P]ATP solution.
 - Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
 - Stop the reaction by adding a stop solution (e.g., phosphoric acid).
- Detection and Data Analysis:
 - Transfer the reaction mixture to a filter plate to capture the phosphorylated substrate.
 - Wash the filter plate to remove unincorporated [γ -³³P]ATP.
 - Measure the radioactivity on the filter using a scintillation counter.
 - Calculate the percent inhibition for each compound concentration relative to a DMSO control.
 - Determine the IC₅₀ value by fitting the data to a dose-response curve.^[7]

Radioligand Binding Assay (GPCRs)

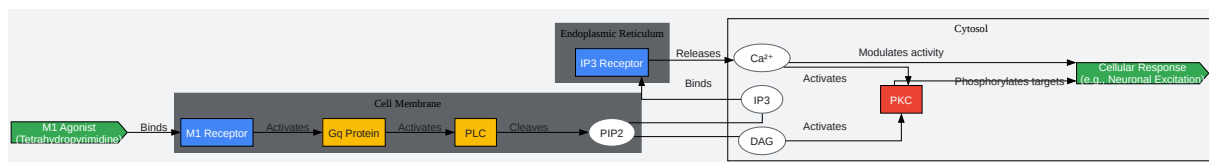
This assay measures the ability of a compound to displace a radiolabeled ligand from a receptor.

- Membrane Preparation:
 - Culture cells expressing the receptor of interest.
 - Harvest the cells and homogenize them in a buffer to prepare a crude membrane fraction.
 - Determine the protein concentration of the membrane preparation.
- Assay Procedure:
 - In a 96-well plate, combine the cell membranes, a fixed concentration of a specific radioligand (e.g., [3H]-pirenzepine for M1 receptors), and the test compound at various concentrations.
 - Incubate the plate at room temperature for a specified time to reach equilibrium.
 - Terminate the binding reaction by rapid filtration through a glass fiber filter plate, which traps the membranes with bound radioligand.
 - Wash the filters with ice-cold buffer to remove unbound radioligand.
- Detection and Data Analysis:
 - Add scintillation cocktail to the dried filters.
 - Measure the radioactivity using a scintillation counter.
 - Calculate the percent displacement of the radioligand for each compound concentration.
 - Determine the IC₅₀ value and subsequently the K_i value using the Cheng-Prusoff equation.

Mandatory Visualization

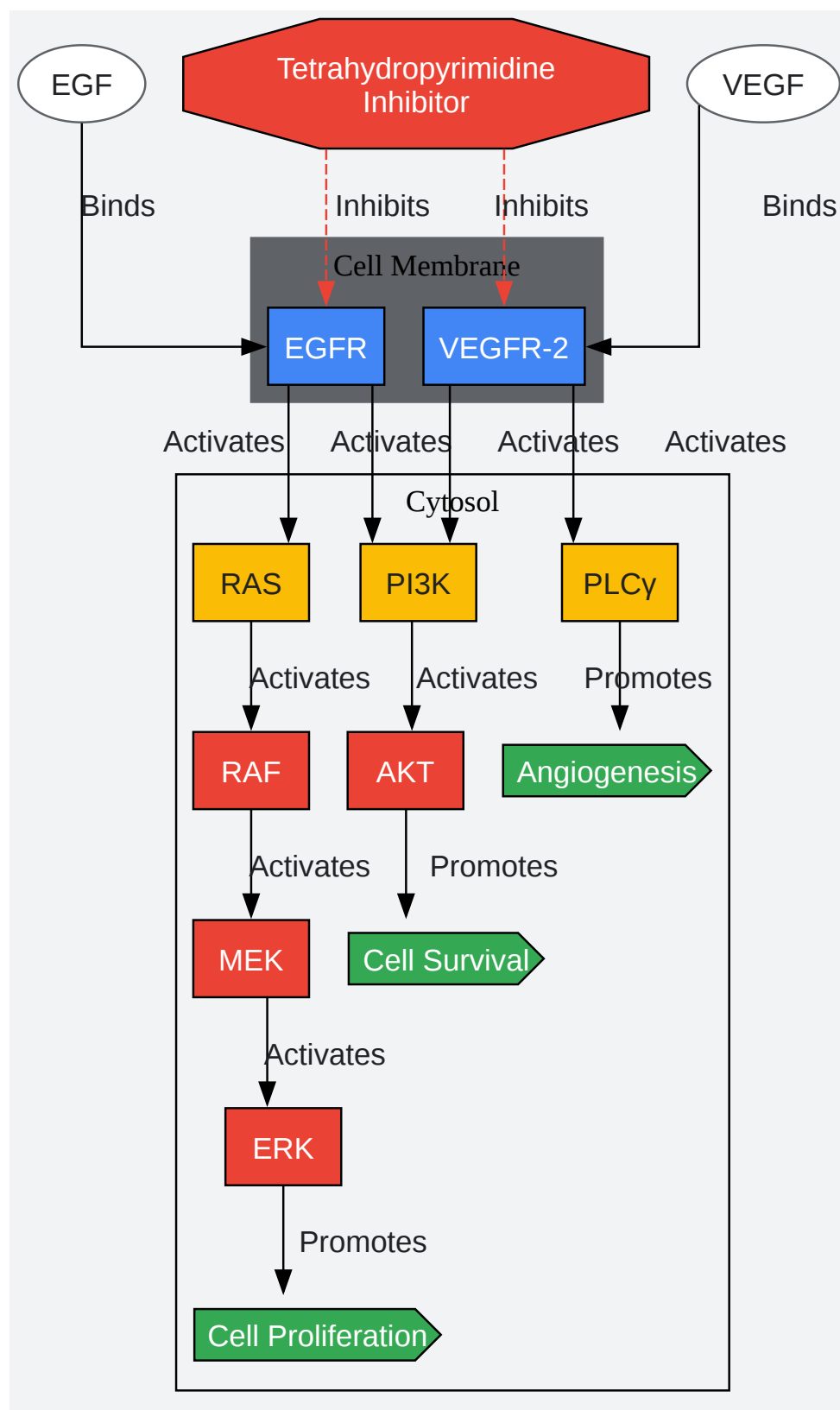
Signaling Pathway Diagrams

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways modulated by the **1,4,5,6-tetrahydropyrimidine** compounds discussed in this guide.



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Caption: M1 Muscarinic Receptor Signaling Pathway.[1][8]

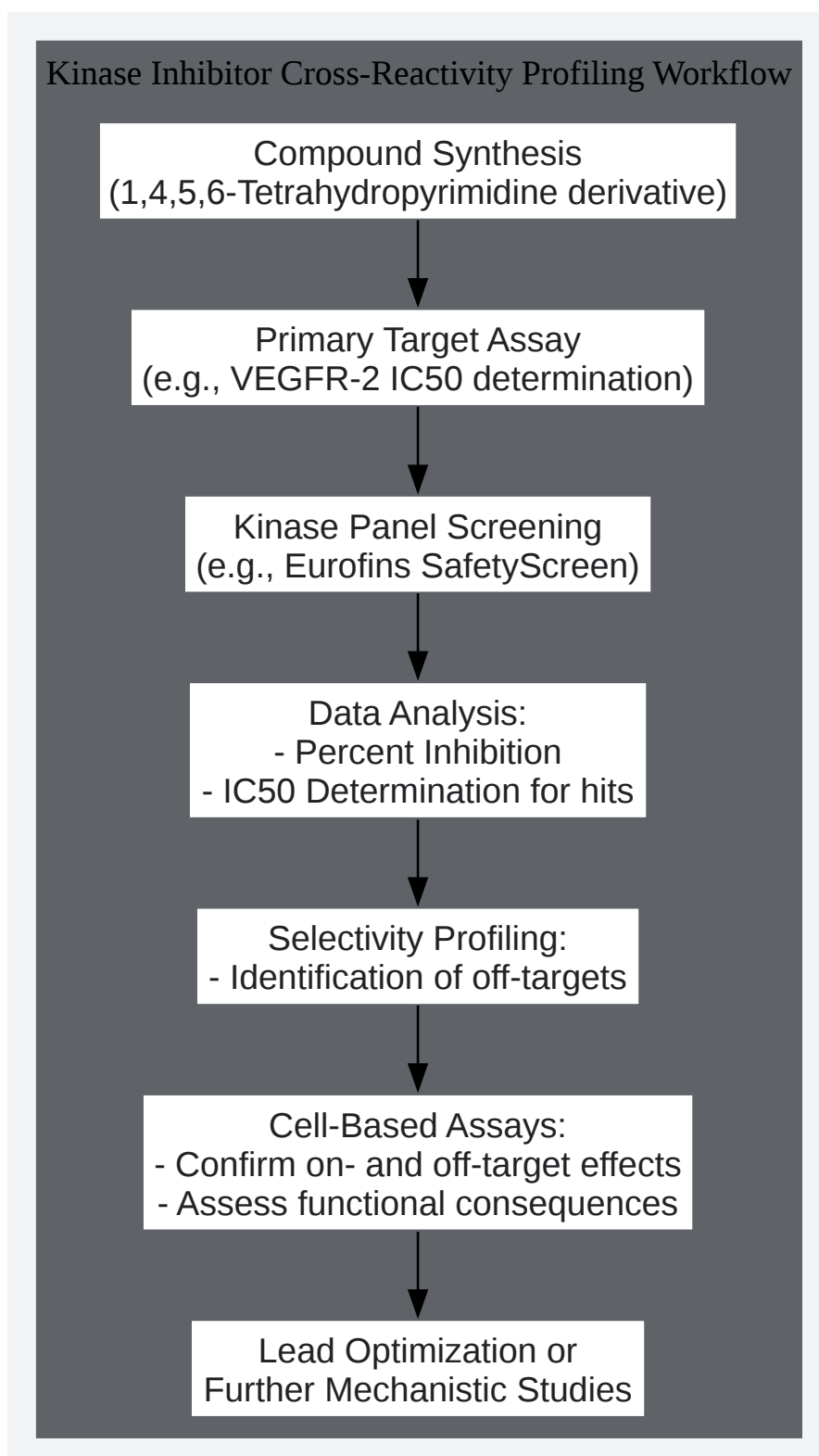


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Caption: Simplified EGFR and VEGFR-2 Signaling Pathways.[9]

Experimental Workflow Diagram

The following diagram illustrates a typical workflow for the cross-reactivity profiling of a kinase inhibitor.



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Caption: Experimental Workflow for Kinase Inhibitor Profiling.[7]

Conclusion

The **1,4,5,6-tetrahydropyrimidine** scaffold represents a promising starting point for the development of selective ligands for both GPCRs and kinases. The illustrative data presented in this guide highlight the importance of comprehensive cross-reactivity profiling to fully characterize these compounds. For M1 muscarinic agonists, achieving high selectivity over other muscarinic subtypes is critical to minimize side effects. For EGFR/VEGFR-2 inhibitors, understanding the broader kinome profile can help predict potential toxicities and identify opportunities for developing multi-targeted therapies. Researchers are encouraged to utilize commercially available screening panels to generate robust selectivity data early in the drug discovery process. This will enable more informed decisions and ultimately contribute to the development of safer and more effective therapeutics.

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